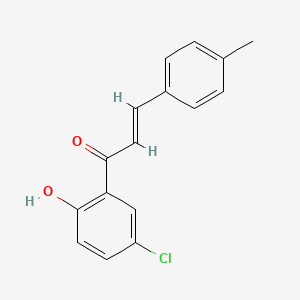

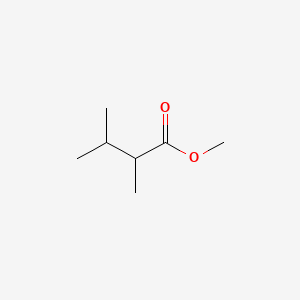

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) that is used in the treatment of female infertility. It is also used off-label in the treatment of male infertility, hypogonadism, and gynecomastia. Clomiphene is a nonsteroidal compound that was first synthesized in the 1950s.

Aplicaciones Científicas De Investigación

Chiral Discrimination and Enantioseparation

Studies have delved into the chromatographic enantioseparation abilities of chalcone derivatives, highlighting their potential in separating enantiomers of certain compounds. This capability is crucial for the pharmaceutical industry, where the activity of drug substances can vary significantly between enantiomers. For instance, chromatographic enantioseparation using cellulose derivatives as chiral stationary phases has been demonstrated for certain bi-naphthol derivatives, showcasing the potential of chalcones and related compounds in resolving enantiomeric mixtures (Yashima, Yamamoto, & Okamoto, 1996).

Crystal Structure Analysis

Research on the crystal structures of chalcone derivatives provides insights into their molecular geometry, hydrogen bonding patterns, and potential for forming supramolecular assemblies. The crystal structures of chalcones have been analyzed to understand their intermolecular interactions and packing in the solid state, which are important for their application in materials science and pharmaceuticals (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).

Selective Sensing and Chemical Reactivity

Chalcone derivatives have been explored for their selective sensing abilities, particularly in detecting fluoride ions. Such compounds can undergo color changes upon interaction with specific analytes, making them useful for developing colorimetric sensors. For example, studies have reported on the synthesis of molecules that change color in the presence of fluoride ions, indicating the potential of chalcone compounds in environmental monitoring and diagnostic applications (Ma, Li, Zong, Men, & Xing, 2013).

Supramolecular Chemistry

The self-assembly of chalcone derivatives into supramolecular structures has been investigated, revealing their potential in creating novel materials with specific properties. These studies are important for the development of nanotechnology, drug delivery systems, and materials science, where the controlled assembly of molecules into higher-order structures can lead to materials with novel properties (Percec, Peterca, Sienkowska, Ilies, Aqad, Šmidrkal, & Heiney, 2006).

Electronic Properties and Chemical Reactivity

Computational studies on chalcone derivatives have provided insights into their molecular structure, electronic properties, and chemical reactivity. These studies use methods like density functional theory (DFT) to predict the behavior of these compounds under various conditions, aiding in the design of new materials and drugs. For instance, research on the electronic properties of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has explored its geometrical entities, electronic properties, and reactivity, offering a basis for further exploration of its potential applications in materials science and pharmaceuticals (Adole, Koli, Shinde, & Shinde, 2020).

Non-linear Optical Properties

The non-linear optical (NLO) properties of chalcone derivatives have been studied, highlighting their potential in photonics and optoelectronics. These properties are crucial for applications in optical switching, data storage, and telecommunications. Research into the NLO properties of chalcones, supported by density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, suggests these compounds as promising candidates for the development of new optical materials (Singh, Saxena, Prasad, & Kumar, 2012).

Propiedades

IUPAC Name |

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-11-2-4-12(5-3-11)6-8-15(18)14-10-13(17)7-9-16(14)19/h2-10,19H,1H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDZYSGZLCUOCA-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2576547.png)

![2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2576551.png)

![{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2576553.png)

![2-{[2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)

![[1-(4-Chlorophenyl)-2-phenylethyl]hydrazine](/img/structure/B2576561.png)

![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-3-carboxamide](/img/structure/B2576563.png)